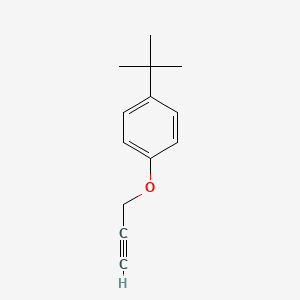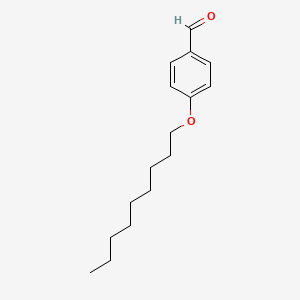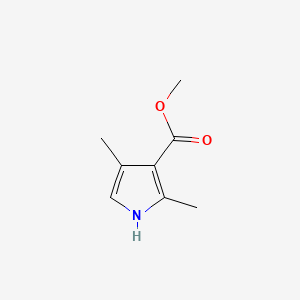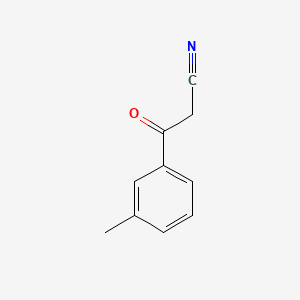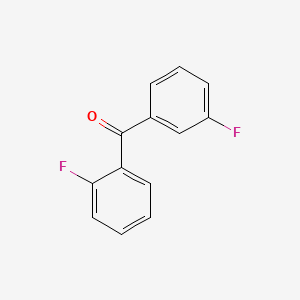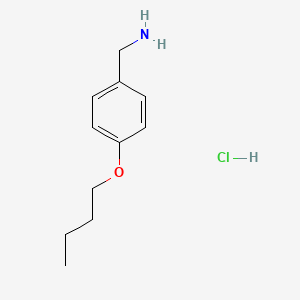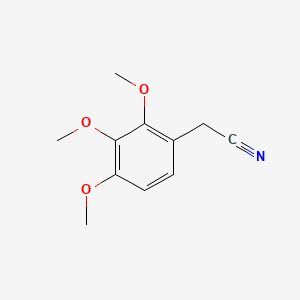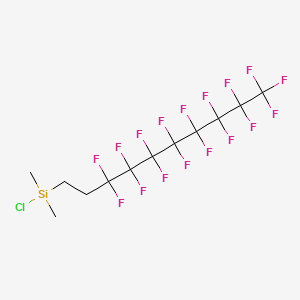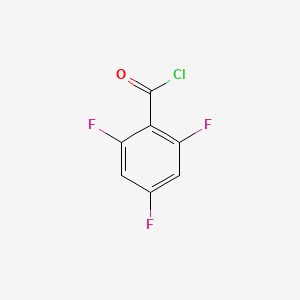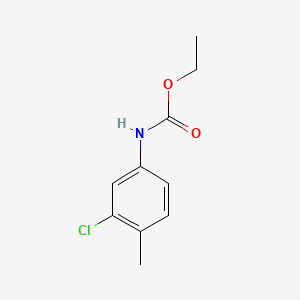
Glycin-1-13C
Übersicht
Beschreibung
Glycine-1-13C is a stable isotope-labeled form of glycine, the simplest amino acid with a single hydrogen atom as its side chain. It is an important compound in various biochemical and medical research applications, particularly in metabolic studies, due to the incorporation of the 13C isotope at the first carbon position of the glycine molecule .
Synthesis Analysis
The synthesis of glycine-1-13C can be achieved through improved procedures that involve peptide coupling reagents. For instance, the synthesis of cholyl[1,2-13C2]glycine, a bile acid conjugate, has been described using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, yielding high purity and yields above 90% . This method is also applicable for large-scale preparations, indicating its practicality for research and industrial applications.
Molecular Structure Analysis
The molecular structure of glycine-1-13C has been studied using various spectroscopic techniques. For example, the 13C chemical shift and 13C-15N dipolar tensors for the peptide bond in [1-13C]glycyl[15N]glycine·HCl·H2O have been determined, revealing an axially asymmetric 13C chemical shift tensor and a C-N bond length consistent with X-ray crystallographic studies .
Chemical Reactions Analysis
Glycine-1-13C is involved in numerous chemical reactions within biological systems. It is incorporated into purines during DNA synthesis, as demonstrated by a method using [1-13C]-glycine to measure DNA synthesis rates in cell cultures . Additionally, the fate of glycine in Maillard reaction products has been investigated, showing that glycine can undergo Strecker degradation and other reactions without CO2 loss, contributing to the complexity of Maillard reaction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine-1-13C are influenced by its molecular structure and the environment. In supersaturated aqueous solutions, glycine predominantly exists as monomers rather than dimers, which has implications for its crystallization and polymorphism . Solid-state NMR spectroscopy has been used to observe glycine in elastin, indicating that a significant portion of the 13C population resides in regions of conformational flexibility . Furthermore, the conformational characterization of glycine residues in homopolypeptides has been studied, showing that the 13C chemical shifts of glycine methylene carbons are affected by the polypeptide's conformation .
Wissenschaftliche Forschungsanwendungen
Mikrobieller Stickstoffkreislauf in Waldböden
Glycin-1-13C wird verwendet, um die Umwandlung und Verfügbarkeit von Stickstoff in Waldböden zu untersuchen. Forschungen entlang der Höhenlage des Changbai-Berges in China nutzten this compound, um die Stickstoffaufnahme durch Mikroorganismen zu verfolgen . Die Studie ergab, dass die Zugabe von this compound die Brutto-Stickstoffmineralisierung und die mikrobielle Stickstofffixierung förderte, die wichtige Prozesse im Stickstoffkreislauf von Waldökosystemen sind.
Biomolekulare NMR-Spektroskopie
Im Bereich der biomolekularen NMR- (Nuclear Magnetic Resonance) Spektroskopie dient this compound als wichtige Verbindung zur Untersuchung von Stoffwechselwegen. Es hilft, die Struktur und Dynamik von Proteinen und Nukleinsäuren auf molekularer Ebene zu verstehen .
Metabolomics und Proteomics
This compound wird in der Metabolomics und Proteomics angewendet, um metabolische Veränderungen und Proteininteraktionen zu verfolgen. Es ist besonders nützlich in Studien, die eine detaillierte Analyse von Stoffwechselflüssen und die Identifizierung von Biomarkern für verschiedene Krankheiten erfordern .
Auswirkungen des Klimawandels auf Bodenmikroorganismen
Forscher haben this compound verwendet, um zu untersuchen, wie Bodenmikroorganismen auf Faktoren des Klimawandels wie erhöhte CO2-Konzentrationen und Temperaturänderungen reagieren. Die Verbindung hilft, den Kohlenstofffluss durch mikrobielle Gemeinschaften zu verfolgen und deren Anpassung an Umweltveränderungen zu verstehen .
Stabilisierung von Bodenkohlenstoff
Der Einsatz von this compound in der Bodenforschung hilft, die Mechanismen hinter der Stabilisierung von Bodenkohlenstoff zu verstehen. Es liefert Einblicke, wie externe organische Stickstoffeinträge die Kohlenstoff- und Stickstoffdynamik des Bodens beeinflussen, was für die Erhaltung der Bodengesundheit und -fruchtbarkeit von entscheidender Bedeutung ist .
Synthese von markierten Biomolekülen
This compound wird bei der Synthese von markierten Biomolekülen verwendet, die unerlässlich sind, um den Einbau von Kohlenstoff in verschiedene biologische Verbindungen zu verfolgen. Diese Anwendung ist bedeutsam in Studien zur Pflanzenphysiologie, Stressreaktionen und Abwehrmechanismen .
Mikrobielle Ressourcenaufteilung
Die Verbindung ist entscheidend für die Untersuchung der Ressourcenaufteilung zwischen verschiedenen mikrobiellen Gruppen. Durch die Analyse des Einbaus von this compound in spezifische Biomarker können Forscher die Substratpräferenzen verschiedener Mikroorganismen und deren Rolle in der Ökosystemfunktion bestimmen .
Landwirtschaftliche Forschung
In der landwirtschaftlichen Forschung wird this compound verwendet, um das Verständnis der Nährstoffaufnahme und -assimilation durch Nutzpflanzen zu verbessern. Es hilft, Düngestrategien zu optimieren und die Erträge zu steigern, indem detaillierte Informationen über die Stickstoffausnutzung durch Pflanzen bereitgestellt werden .
Wirkmechanismus
Target of Action
Glycine-1-13C, the 13C-labeled form of Glycine, primarily targets the Central Nervous System (CNS) where it functions as an inhibitory neurotransmitter . It also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .
Mode of Action
The interaction of Glycine-1-13C with its targets results in a dual action. As an inhibitory neurotransmitter, it reduces the neuronal excitability, thus inhibiting the transmission of signals in the CNS . On the other hand, when acting as a co-agonist with glutamate, it facilitates an excitatory potential at the NMDA receptors . This dual action plays a crucial role in the functioning of the CNS.
Biochemical Pathways
Glycine-1-13C is involved in several biochemical pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, often referred to as the glycine cleavage system . In another pathway, glycine is degraded in two steps, the first being the reverse of glycine biosynthesis from serine with serine hydroxymethyl transferase . These pathways and their downstream effects play a significant role in the metabolism and functioning of the CNS.
Result of Action
The molecular and cellular effects of Glycine-1-13C’s action are primarily observed in the CNS. As an inhibitory neurotransmitter, it helps maintain the balance of neural activity. Its role as a co-agonist at NMDA receptors contributes to the excitatory potential, influencing cognitive functions .
Action Environment
The action, efficacy, and stability of Glycine-1-13C can be influenced by various environmental factors. While specific studies on Glycine-1-13C are limited, research on glycine suggests that factors such as pH, temperature, and the presence of other molecules can affect its action . Understanding these influences is crucial for optimizing the use of Glycine-1-13C in research and potential therapeutic applications.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Glycine-1-13C interacts with several enzymes, proteins, and other biomolecules. It is involved in important biosynthetic processes including protein, lipid, nucleic acids, and glutathione synthesis, which are crucial for the growth and survival of proliferating cells . Glycine-1-13C can be converted to ammonium and methylenetetrahydrofolate (THF) by the glycine cleavage (GC) system, entering the one-carbon cycle, and directly incorporating into the purine backbone .
Cellular Effects
Glycine-1-13C influences various types of cells and cellular processes. It plays a key role in rapidly proliferating cancer cells such as A549 cells . Targeting glycine metabolism is considered a potential means for cancer treatment . Glycine-1-13C also supports important biosynthetic processes crucial for the growth and survival of proliferating cells .
Molecular Mechanism
At the molecular level, Glycine-1-13C exerts its effects through various mechanisms. It enhances NMDA receptor function by increasing synaptic glycine levels . Glycine-1-13C is also involved in the glycine cleavage system, where it is converted to ammonium and methylenetetrahydrofolate (THF), entering the one-carbon cycle .
Dosage Effects in Animal Models
In animal models, the effects of Glycine-1-13C can vary with different dosages. For instance, glycine administration has been reported to extend the lifespan of C. elegans by up to 33%, of rats by approximately 20%, and mice by 6%
Metabolic Pathways
Glycine-1-13C is involved in various metabolic pathways. It is a part of the glycine cleavage system, where it is converted to ammonium and methylenetetrahydrofolate (THF), entering the one-carbon cycle . It is also intertwined with other metabolic pathways such as cysteine and methionine metabolism, purine metabolism, and choline metabolism .
Subcellular Localization
Given that glycine is a neurotransmitter in the central nervous system, it is likely that Glycine-1-13C would also be found in the nervous system .
Eigenschaften
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942139 | |
| Record name | (1-~13~C)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20110-59-2 | |
| Record name | Glycine-1-13C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is glycine-1-13C used to study protein synthesis?
A1: Glycine-1-13C is used as a tracer to measure protein synthesis rates in various tissues and organisms. [, ] When administered, it becomes incorporated into newly synthesized proteins. By measuring the incorporation rate of the labeled glycine into proteins, researchers can quantify protein synthesis rates. This method has been applied to study the effects of nutritional status on protein synthesis in sheep. []
Q2: Can glycine-1-13C help understand metabolic pathways?
A2: Yes, glycine-1-13C is a powerful tool for elucidating metabolic pathways. For instance, researchers used [2-13C]glycine, along with [1-13C]acetate and [2-13C]acetate, to investigate the biosynthesis of δ-aminolevulinic acid in Arthrobacter hyalinus. [] By analyzing the incorporation patterns of 13C in the final product, coproporphyrinogen III, they could determine the specific steps and intermediates involved in this important metabolic pathway.
Q3: What are the advantages of using glycine-1-13C in studying degradation processes?
A3: Glycine-1-13C, alongside other labeled glycine forms like glycine-d5 and glycine-2,2-d2, has been instrumental in understanding the degradation pathways of glycine on Mars. [] Researchers simulated Martian surface conditions by exposing glycine samples to perchlorates and ionizing radiation, mimicking the effects of galactic cosmic rays. The use of 13C labeling allowed them to precisely track the fate of the carbon atom from glycine, definitively identifying carbon dioxide as the initial breakdown product. This research provides crucial insights into the potential for organic molecule degradation on Mars.
Q4: How is glycine-1-13C employed in material science applications?
A4: Glycine-1-13C plays a role in synthesizing complex molecules used in materials science. One example is the creation of bioinspired silica nanocomposites. [] Researchers synthesized long-chain polyamines (LCPAs) with 13C and 15N labels incorporated at specific positions. These labeled LCPAs were then used to create nanocomposites with 29Si-enriched orthosilicic acid. NMR studies of these materials, utilizing the isotopic labels, provided valuable information about the spatial arrangement of silicon and carbon atoms within the nanocomposite structure.
Q5: Can you explain the significance of the "one-pot" synthesis method for glycine-1-13C-labeled glycocholic acid?
A5: A "one-pot" synthesis method was developed for creating glycocholic acid-glycyl-1-13C, a substrate for 13C-breath tests used in clinical practice. [] This method directly condenses glycine-1-13C with cholic acid, simplifying the synthesis process and achieving high yields (82.4%) of highly pure labeled glycocholic acid (99.1% atom 13C abundance). This efficient synthesis is crucial for producing a reliable and readily available diagnostic tool.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

